molecular formula C11H7NS2 B2698839 3,3-Bis(thiophen-2-yl)prop-2-enenitrile CAS No. 1794736-62-1

3,3-Bis(thiophen-2-yl)prop-2-enenitrile

Cat. No. B2698839
CAS RN: 1794736-62-1
M. Wt: 217.3
InChI Key: LSOOMEMFKODUCU-UHFFFAOYSA-N
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Description

3,3-Bis(thiophen-2-yl)prop-2-enenitrile , also known by its IUPAC name 3-oxo-2-(2-thienyl)propanenitrile , is a chemical compound with the molecular formula C7H5NOS . It features a thiophene ring and a nitrile group, making it an interesting building block for various applications .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 136-137°C .

Scientific Research Applications

Optoelectronic Devices

The compound’s narrow band gap and unique donor–acceptor structure make it promising for optoelectronic applications. Researchers have synthesized a cyanovinylene polymer derived from this compound, which exhibits intense red fluorescence both in solution and the solid state . Its fluorescence quantum yield of 43% and good charge-carrying properties position it as a potential material for efficient light-emitting diodes (LEDs) and other optoelectronic devices.

Materials for Organic Electronics

3,3-Bis(thiophen-2-yl)prop-2-enenitrile contributes to the ongoing quest for efficient electron-transporting polymers. These materials are crucial for the development of air-stable cathodes in polymer light-emitting devices (PLEDs). Researchers can explore its compatibility with other components in PLEDs to enhance overall device performance.

Safety and Hazards

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3,3-dithiophen-2-ylprop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NS2/c12-6-5-9(10-3-1-7-13-10)11-4-2-8-14-11/h1-5,7-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOOMEMFKODUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=CC#N)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Bis(thiophen-2-yl)prop-2-enenitrile

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